(S)-1-Benzyl-3-trifluoromethyl-piperazine
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Overview
Description
(S)-1-Benzyl-3-trifluoromethyl-piperazine is a chiral compound characterized by the presence of a benzyl group and a trifluoromethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-3-trifluoromethyl-piperazine typically involves the reaction of (S)-1-Benzyl-piperazine with trifluoromethylating agents under controlled conditions One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO)
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts, such as palladium or copper, can also be employed to achieve high selectivity and conversion rates.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Benzyl-3-trifluoromethyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield de-trifluoromethylated products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl groups using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or tetrahydrofuran (THF).
Substitution: NaH, NaOMe, in polar aprotic solvents like DMSO or acetonitrile (CH3CN).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: De-trifluoromethylated derivatives.
Substitution: Substituted benzyl or trifluoromethyl derivatives.
Scientific Research Applications
(S)-1-Benzyl-3-trifluoromethyl-piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly in the development of pharmaceuticals targeting neurological disorders.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs with antifungal, antibacterial, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-trifluoromethyl-piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
(S)-1-Benzyl-piperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Benzyl-4-trifluoromethyl-piperazine: Positional isomer with the trifluoromethyl group on the 4-position of the piperazine ring.
(S)-1-Benzyl-3-chloromethyl-piperazine: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness: (S)-1-Benzyl-3-trifluoromethyl-piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3S)-1-benzyl-3-(trifluoromethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYSRYSDNZTANC-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H](N1)C(F)(F)F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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